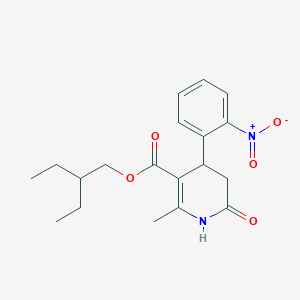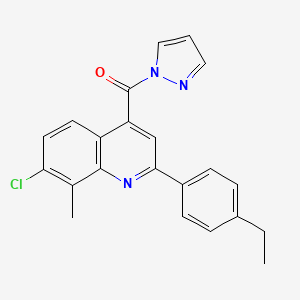![molecular formula C22H15ClN2OS B4689682 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a member of the acrylamide family and is composed of a benzothiazole ring, a chlorophenyl group, and a phenylacrylamide moiety. BCA has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the proliferation of cancer cells. This compound has also been found to increase the activity of antioxidant enzymes and to protect against oxidative stress. In addition, this compound has been shown to improve cognitive function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide is its versatility in terms of its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of this compound's potential as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-12-11-16(22-25-18-8-4-5-9-20(18)27-22)14-19(17)24-21(26)13-10-15-6-2-1-3-7-15/h1-14H,(H,24,26)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYATJPQZUMJBP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4689604.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4689609.png)
![5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4689617.png)
![[(2,6-dichlorophenyl)hydrazono]malononitrile](/img/structure/B4689628.png)

![5-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4689643.png)

![N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4689668.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)
![N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4689704.png)
